molecular formula C34H28BaCl2N8O8S2 B12713103 Barium bis(5-chloro-2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-p-toluenesulphonate) CAS No. 85005-81-8

Barium bis(5-chloro-2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-p-toluenesulphonate)

Katalognummer: B12713103
CAS-Nummer: 85005-81-8
Molekulargewicht: 949.0 g/mol
InChI-Schlüssel: VIWIEMHNMBWSLX-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Barium bis(5-chloro-2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-p-toluenesulphonate) is a complex organic compound with the molecular formula C34H28BaCl2N8O8S2 and a molecular weight of 949. This compound is known for its unique structure, which includes a barium ion coordinated with two azo-linked pyrazolone derivatives. It is primarily used in various industrial applications, including as a colorant in cosmetic products .

Vorbereitungsmethoden

The synthesis of Barium bis(5-chloro-2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-p-toluenesulphonate) involves several steps:

    Synthesis of the Azo Compound: The initial step involves the synthesis of the azo compound by diazotization of 5-chloro-2-aminotoluene followed by coupling with 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole.

    Formation of the Barium Salt: The azo compound is then reacted with barium chloride to form the barium salt of the azo compound.

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

Barium bis(5-chloro-2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-p-toluenesulphonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and sulphonate groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Barium bis(5-chloro-2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-p-toluenesulphonate) has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used as a colorant in cosmetic products and other industrial applications

Wirkmechanismus

The mechanism of action of Barium bis(5-chloro-2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-p-toluenesulphonate) involves its interaction with specific molecular targets. The azo linkage and the pyrazolone moiety play crucial roles in its biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Barium bis(5-chloro-2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-p-toluenesulphonate) is unique due to its specific structure and properties. Similar compounds include:

    Disodium 5,7-dinitro-8-oxidonaphthalene-2-sulphonate: Used as a colorant in cosmetic products.

    Trisodium 1-(1-naphthylazo)-2-hydroxynaphthalene-4’,6,8-trisulphonate: Another colorant with similar applications.

These compounds share some structural similarities but differ in their specific functional groups and applications.

Eigenschaften

CAS-Nummer

85005-81-8

Molekularformel

C34H28BaCl2N8O8S2

Molekulargewicht

949.0 g/mol

IUPAC-Name

barium(2+);5-chloro-4-methyl-2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonate

InChI

InChI=1S/2C17H15ClN4O4S.Ba/c2*1-10-8-14(15(9-13(10)18)27(24,25)26)19-20-16-11(2)21-22(17(16)23)12-6-4-3-5-7-12;/h2*3-9,16H,1-2H3,(H,24,25,26);/q;;+2/p-2

InChI-Schlüssel

VIWIEMHNMBWSLX-UHFFFAOYSA-L

Kanonische SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2C(=NN(C2=O)C3=CC=CC=C3)C.CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2C(=NN(C2=O)C3=CC=CC=C3)C.[Ba+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.